

Application Notes & Protocols for 5-(Furan-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Furan-2-yl)nicotinic acid

Cat. No.: B1322997

[Get Quote](#)

Introduction and Scientific Rationale

5-(Furan-2-yl)nicotinic acid is a heterocyclic small molecule that presents a compelling scaffold for chemical biology and drug discovery. It integrates two biologically significant moieties: a furan ring and a nicotinic acid (Vitamin B3) backbone. This unique combination provides a rich chemical space for exploring novel therapeutic applications.

The furan ring is a five-membered aromatic heterocycle found in numerous pharmacologically active compounds.^{[1][2]} It often serves as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.^{[1][2]} Furan derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.^{[3][4]} The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which is a critical interaction for molecular recognition at biological targets.^[1]

Nicotinic acid, a form of Vitamin B3, is a well-established therapeutic agent and an essential human nutrient.^{[5][6]} Its derivatives are foundational in medicinal chemistry, with applications ranging from treating dyslipidemia to potential roles as anticancer and anti-inflammatory agents.^{[7][8][9][10]} The lipid-lowering effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor HCA₂, which leads to a reduction in free fatty acids available for triglyceride synthesis.^[10]

The conjugation of these two scaffolds in **5-(Furan-2-yl)nicotinic acid** suggests a high potential for synergistic or novel biological activities. This guide provides researchers with the

foundational knowledge, physicochemical properties, and validated experimental protocols to begin investigating this promising research chemical.

Physicochemical and Handling Properties

Proper characterization and handling are paramount for reproducible experimental outcomes. The key properties of **5-(Furan-2-yl)nicotinic acid** are summarized below.

Property	Value	Source
IUPAC Name	5-(furan-2-yl)pyridine-3-carboxylic acid	[11]
Synonyms	5-(2-Furyl)nicotinic acid	[11]
CAS Number	857283-84-2	[11]
Molecular Formula	C ₁₀ H ₇ NO ₃	[11]
Molecular Weight	189.17 g/mol	[11]
Purity	Typically >95% (Verify with vendor)	[12]
Appearance	White to off-white crystalline powder (typical)	Inferred
Solubility	Soluble in DMSO, DMF, and methanol. Poorly soluble in water.	Inferred
Storage	Store in a cool, dry place. For long-term storage, keep sealed at 2-8°C.	[13]

Note: This compound is intended for laboratory research use only and is not for human or veterinary use.[\[14\]](#) Researchers should always consult the Material Safety Data Sheet (MSDS) from the supplier and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

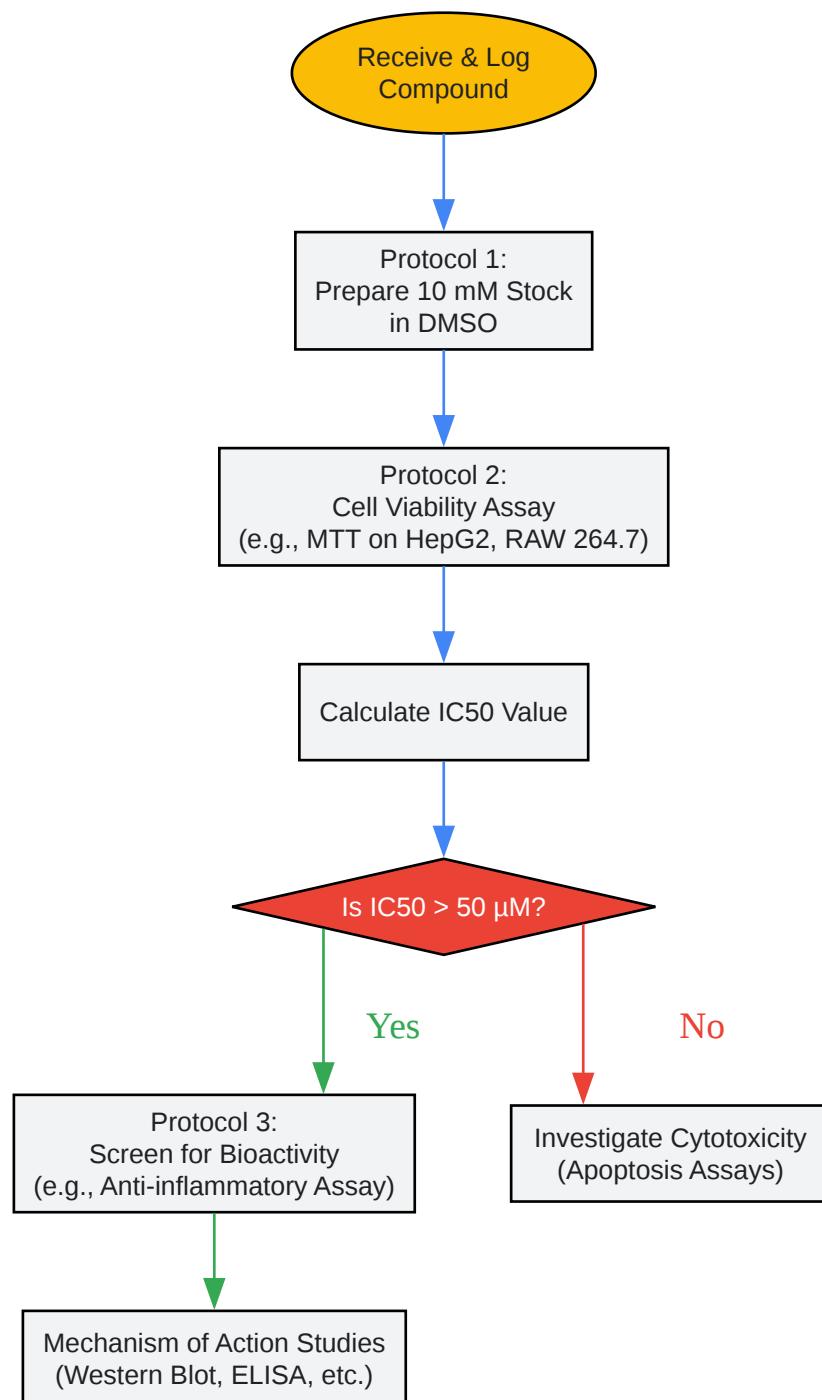
Hypothesized Biological Targets and Therapeutic Areas

The chemical structure of **5-(Furan-2-yl)nicotinic acid** allows for the formulation of several research hypotheses regarding its mechanism of action and potential applications.

Potential Signaling Pathways

Given the nicotinic acid core, a primary hypothesis is that the compound may interact with the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A. Activation of this receptor on adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of hormone-sensitive lipase activity. This cascade ultimately reduces the release of free fatty acids (FFAs) from adipose tissue.

Caption: Hypothesized HCA2 receptor signaling pathway for **5-(Furan-2-yl)nicotinic acid**.


Primary Research Areas

- **Metabolic Disorders:** Building on the known pharmacology of nicotinic acid, this compound is a prime candidate for screening in models of dyslipidemia and type 2 diabetes. Recent studies have also implicated nicotinic acid derivatives as inhibitors of α -amylase and α -glucosidase, offering another avenue for diabetes research.[\[15\]](#)
- **Inflammation:** Both furan and nicotinic acid derivatives possess anti-inflammatory properties. [\[1\]](#)[\[8\]](#) The compound could be investigated as an inhibitor of key inflammatory mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO) production in immune cells.
- **Oncology:** The furan nucleus is a component of several anticancer agents, and nicotinic acid derivatives have also been explored for their antineoplastic potential.[\[1\]](#)[\[7\]](#)[\[16\]](#) Initial screens should assess cytotoxicity against a panel of human cancer cell lines.
- **Infectious Diseases:** The established antibacterial and antifungal activities of many furan-containing molecules make this compound a candidate for antimicrobial screening.[\[1\]](#)[\[3\]](#)

Experimental Workflows and Protocols

The following protocols provide a validated starting point for investigating the biological activity of **5-(Furan-2-yl)nicotinic acid**. The overall workflow is designed to first establish a toxicity

profile and then screen for specific biological activities.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. 5-(Furan-2-yl)nicotinic acid | C10H7NO3 | CID 23004860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cas 857283-84-2|| where to buy 5-(furan-2-yl)nicotinic acid [chemenu.com]
- 13. 1160106-84-2|5-(Furan-3-yl)nicotinic acid|BLD Pharm [bldpharm.com]
- 14. 5-(Furan-2-yl)nicotinic acid | CymitQuimica [cymitquimica.com]
- 15. Nicotinic Acid Derivatives As Novel Noncompetitive α -Amylase and α -Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols for 5-(Furan-2-yl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1322997#using-5-furan-2-yl-nicotinic-acid-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com